methyl (2Z)-3-(dimethylamino)-2-[(2,4,5-trifluorophenyl)sulfonyl]acrylate
Description
Methyl (2Z)-3-(dimethylamino)-2-[(2,4,5-trifluorophenyl)sulfonyl]acrylate is a fluorinated acrylate derivative characterized by a trifluorophenyl sulfonyl group and a dimethylamino substituent. The (2Z)-configuration ensures specific stereochemical behavior, which may impact biological activity or polymerization efficiency.
Properties
IUPAC Name |
methyl (Z)-3-(dimethylamino)-2-(2,4,5-trifluorophenyl)sulfonylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO4S/c1-16(2)6-11(12(17)20-3)21(18,19)10-5-8(14)7(13)4-9(10)15/h4-6H,1-3H3/b11-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHBBUUYGKCNSA-WDZFZDKYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)OC)S(=O)(=O)C1=C(C=C(C(=C1)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C(=O)OC)\S(=O)(=O)C1=C(C=C(C(=C1)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-(dimethylamino)-2-[(2,4,5-trifluorophenyl)sulfonyl]acrylate typically involves multiple steps:
Formation of the Acrylate Backbone: The acrylate backbone can be synthesized through a Michael addition reaction, where a nucleophile adds to an α,β-unsaturated carbonyl compound.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution, often using dimethylamine in the presence of a base.
Attachment of the Trifluorophenyl Sulfonyl Group: This step involves the sulfonylation of the acrylate intermediate with a trifluorophenyl sulfonyl chloride, typically in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the acrylate moiety, converting it to the corresponding alcohol.
Substitution: The trifluorophenyl sulfonyl group can be substituted under appropriate conditions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, methyl (2Z)-3-(dimethylamino)-2-[(2,4,5-trifluorophenyl)sulfonyl]acrylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and as a probe for investigating biochemical pathways involving sulfonyl and acrylate groups.
Medicine
In medicinal chemistry, the compound is explored for its potential as a pharmacophore in the development of new drugs. Its structural features may impart biological activity that could be harnessed for therapeutic purposes.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers with specific properties imparted by the trifluorophenyl and sulfonyl groups.
Mechanism of Action
The mechanism of action of methyl (2Z)-3-(dimethylamino)-2-[(2,4,5-trifluorophenyl)sulfonyl]acrylate involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trifluorophenyl sulfonyl group can engage in hydrophobic interactions and sulfonylation reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Structural Features :
- Trifluorophenyl sulfonyl group : Enhances electron-withdrawing effects, improving stability and resistance to nucleophilic attack.
- Acrylate ester backbone : Enables polymerization or Michael addition reactions.
Comparison with Structurally Similar Compounds
Methyl (2Z)-2-[(4-Methylphenyl)Sulfonyl]-3-(Pyridin-2-Ylamino)Acrylate (CAS 1327176-87-3)
Structural Differences :
- The 2,4,5-trifluorophenyl sulfonyl group in the target compound is replaced with a 4-methylphenyl sulfonyl group.
- The dimethylamino group is substituted with a pyridin-2-ylamino moiety.
Impact on Properties :
- Solubility: The pyridinyl group in the analog may enhance water solubility due to hydrogen bonding, whereas the dimethylamino group offers moderate polarity.
- Biological Activity: Pyridinyl substituents are common in medicinal chemistry for metal coordination or receptor binding, suggesting divergent applications compared to the dimethylamino-trifluorophenyl system .
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound | CAS 1327176-87-3 Analog |
|---|---|---|
| Molecular Formula | C₁₃H₁₃F₃NO₄S | C₁₆H₁₆N₂O₄S |
| Molecular Weight (g/mol) | ~336.3 | 332.4 |
| Key Substituents | 2,4,5-Trifluorophenyl, dimethylamino | 4-Methylphenyl, pyridin-2-ylamino |
| Electronic Profile | Strong electron-withdrawing | Moderate electron-donating |
Fluorinated Sulfonamide Acrylates ()
Compounds such as 2-[ethyl[(perfluoro-C4-8-alkyl)sulfonyl]amino]ethyl acrylate (CAS 68909-15-9) share the sulfonyl acrylate backbone but differ in fluorination patterns and alkyl chain lengths.
Key Differences :
- Fluorination : The target compound’s 2,4,5-trifluorophenyl group provides localized electron withdrawal, whereas perfluoroalkyl chains (e.g., C4-8) in analogs confer extreme hydrophobicity and thermal stability .
- Applications : Perfluoroalkyl acrylates are used in water-repellent coatings and surfactants, while the target compound’s aromatic fluorination may suit pharmaceutical intermediates or specialty polymers.
Table 2: Fluorination Impact on Properties
| Property | Target Compound | Perfluoroalkyl Acrylates |
|---|---|---|
| Fluorination Type | Aromatic (C₆H₂F₃) | Aliphatic (C₄F₉–C₈F₁₇) |
| Hydrophobicity | Moderate | Extreme |
| Thermal Stability | ~200–250°C (estimated) | >300°C (typical for perfluoro) |
| Solubility | Polar aprotic solvents | Fluorinated solvents |
Ethyl 3,3-Diphenyl-2-(Thioxo-Oxadiazolyl) Acrylate ()
This compound features a thioxo-1,3,4-oxadiazole substituent instead of sulfonyl or amino groups.
Functional Comparison :
- Reactivity : The thioxo-oxadiazole ring may participate in cycloaddition or nucleophilic substitution, diverging from the sulfonyl group’s role in stabilizing transition states .
- Biological Relevance: Thioxo-oxadiazoles are explored as enzyme inhibitors (e.g., cyclooxygenase), whereas the target compound’s dimethylamino group could target kinase or protease pathways.
Biological Activity
Methyl (2Z)-3-(dimethylamino)-2-[(2,4,5-trifluorophenyl)sulfonyl]acrylate, with the CAS number 1325549-67-4, is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, effects on various cell lines, and relevant case studies.
Molecular Structure and Properties
- Molecular Formula : C₁₂H₁₂F₃NO₄S
- Molecular Weight : 323.29 g/mol
The compound features a trifluorophenyl group and a sulfonyl moiety, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific cellular targets. While detailed mechanisms are still under investigation, preliminary studies suggest that it may act on several pathways involved in cancer cell proliferation and apoptosis.
Cytotoxicity Studies
Recent research has focused on the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from in vitro studies:
| Cell Line | IC₅₀ Value (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 3.18 ± 0.11 | |
| HeLa (Cervical) | 8.12 ± 0.43 | |
| A549 (Lung) | Not specified |
These values indicate that this compound exhibits significant cytotoxicity, particularly against breast cancer cells.
Mechanistic Insights
Further investigations into the mechanisms of action revealed that the compound may induce apoptosis through the activation of caspase pathways and inhibition of specific kinases associated with tumor growth. For instance, molecular docking studies indicated strong binding affinities to NEK kinases, which are implicated in cell cycle regulation and cancer progression .
Study on Breast Cancer Cells
In a study targeting MCF-7 breast cancer cells, this compound demonstrated a dose-dependent reduction in cell viability. The study utilized an MTT assay to quantify cell proliferation and showed that the compound outperformed conventional chemotherapeutics like doxorubicin in terms of efficacy at lower concentrations .
Comparative Analysis with Other Compounds
A comparative study involving various compounds indicated that this compound exhibited superior cytotoxicity against HeLa cells compared to other tested derivatives . This highlights its potential as a lead compound for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
